molecular formula C22H28Br2N2Ni B6329290 2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide CAS No. 202405-39-8

2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide

Cat. No. B6329290
CAS RN: 202405-39-8
M. Wt: 539.0 g/mol
InChI Key: YFTRREHFBMQMFA-UHFFFAOYSA-L
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Description

2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide, also known as Ni(dmb)2, is a complex inorganic compound that has been studied for its potential applications in scientific research. It is formed by a nickel(II) cation and two dibromide anions, both of which are bound to a 2,3-bis[(N-2,4,6-trimethylphenyl)imino]butane ligand. This compound can be synthesized in a lab in a few different ways, and it has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide(dmb)2 has been studied for its potential applications in scientific research. It has been shown to be a useful catalyst for the synthesis of organic compounds, including polymersization reactions and cyclization reactions. It has also been used as a reagent in chemical reactions, such as the synthesis of polymersization and cyclization products. Additionally, this compound(dmb)2 has been used in the study of the structure and properties of proteins and enzymes.

Mechanism of Action

The mechanism of action of 2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide(dmb)2 is not fully understood. However, it is believed that the nickel(II) cation and the two dibromide anions interact with the 2,3-bis[(N-2,4,6-trimethylphenyl)imino]butane ligand to form a complex. This complex can then interact with other molecules, resulting in the formation of new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound(dmb)2 are not well understood. However, it has been shown to have some effects on the activity of enzymes. It has been shown to inhibit the activity of certain enzymes, such as the enzyme responsible for the breakdown of carbohydrates. Additionally, this compound(dmb)2 has been shown to inhibit the activity of certain proteins, such as the protein responsible for the synthesis of cholesterol.

Advantages and Limitations for Lab Experiments

The advantages of using 2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide(dmb)2 in lab experiments include its low cost, its stability, and its ability to catalyze a variety of reactions. Additionally, it is relatively easy to synthesize in a lab. The main limitation of using this compound(dmb)2 in lab experiments is its lack of selectivity. It can catalyze a variety of reactions, but it is not selective in which reactions it catalyzes.

Future Directions

The potential future directions for 2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide(dmb)2 include further research into its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research into its mechanism of action could lead to the development of more selective catalysts. Additionally, this compound(dmb)2 could be used as a reagent in the synthesis of other compounds, such as polymers and cyclic compounds. Finally, this compound(dmb)2 could be used as a catalyst in the synthesis of new materials, such as nanomaterials and nanostructures.

Synthesis Methods

2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide(dmb)2 can be synthesized by two different methods. The first method involves the reaction of nickel(II) chloride hexahydrate with 2,3-bis[(N-2,4,6-trimethylphenyl)imino]butane in aqueous solution. This reaction is performed in the presence of a base, such as sodium hydroxide, and the resulting solution is then cooled to room temperature. The second method involves the reaction of nickel(II) chloride hexahydrate with 2,3-bis[(N-2,4,6-trimethylphenyl)imino]butane in an organic solvent, such as dichloromethane. This reaction is performed in the presence of a base, such as sodium hydroxide, and the resulting solution is then cooled to room temperature.

properties

IUPAC Name

2-N,3-N-bis(2,4,6-trimethylphenyl)butane-2,3-diimine;dibromonickel
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2.2BrH.Ni/c1-13-9-15(3)21(16(4)10-13)23-19(7)20(8)24-22-17(5)11-14(2)12-18(22)6;;;/h9-12H,1-8H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTRREHFBMQMFA-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=C(C)C(=NC2=C(C=C(C=C2C)C)C)C)C.[Ni](Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Br2N2Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401333903
Record name 2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401333903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

202405-39-8
Record name 2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401333903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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